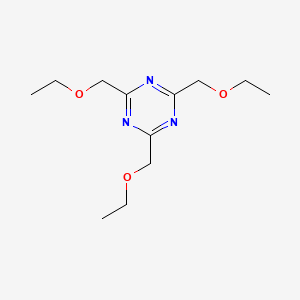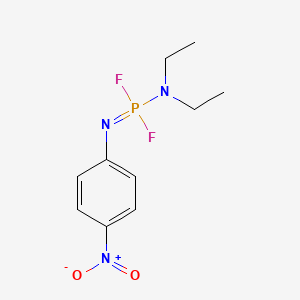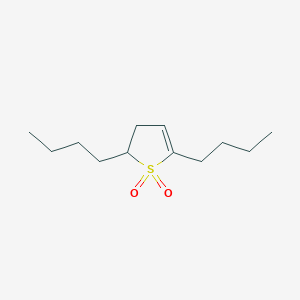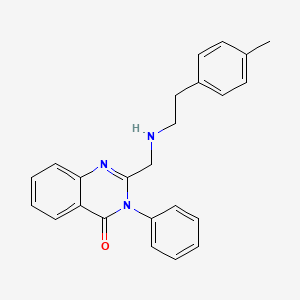
2,4,6-Tris(ethoxymethyl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(ethoxymethyl)-1,3,5-triazine is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of three ethoxymethyl groups attached to the triazine ring. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2,4,6-Tris(ethoxymethyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethoxymethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the chlorine atoms with ethoxymethyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2,4,6-Tris(ethoxymethyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The ethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Hydrolysis: The ethoxymethyl groups can be hydrolyzed to form hydroxymethyl derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,6-Tris(ethoxymethyl)-1,3,5-triazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4,6-Tris(ethoxymethyl)-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The ethoxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The triazine ring can also interact with various biological pathways, modulating their activity.
Comparación Con Compuestos Similares
2,4,6-Tris(ethoxymethyl)-1,3,5-triazine can be compared with other triazine derivatives such as:
- 2,4,6-Tris(methoxymethyl)-1,3,5-triazine
- 2,4,6-Tris(chloromethyl)-1,3,5-triazine
- 2,4,6-Tris(hydroxymethyl)-1,3,5-triazine
These compounds share a similar triazine core but differ in the substituents attached to the ring. The unique properties of this compound, such as its solubility and reactivity, make it distinct from its analogs and suitable for specific applications.
Propiedades
Número CAS |
105701-10-8 |
|---|---|
Fórmula molecular |
C12H21N3O3 |
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
2,4,6-tris(ethoxymethyl)-1,3,5-triazine |
InChI |
InChI=1S/C12H21N3O3/c1-4-16-7-10-13-11(8-17-5-2)15-12(14-10)9-18-6-3/h4-9H2,1-3H3 |
Clave InChI |
ITWRJDJNKLAXBG-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=NC(=NC(=N1)COCC)COCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)


![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
![5-[Dimethyl(phenyl)silyl]pent-4-en-1-ol](/img/structure/B14337259.png)





![4,4'-[(4-Hydroxyphenyl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14337315.png)

